4,4'-Dimethoxystilbene
Overview
Description
4,4'-Dimethoxystilbene is a derivative of stilbene, characterized by the presence of two methoxy groups attached to the aromatic rings. This compound has been the subject of various studies due to its interesting chemical properties and potential applications. The research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 4,4'-dimethoxystilbene and its derivatives has been described, with particular attention to sterically hindered versions of the molecule. A series of substituted 4,4'-dimethoxystilbenes have been synthesized, including those with additional methyl or ethyl groups in ortho and alpha positions. Demethylation of these compounds typically yields 4,4'-dihydroxystilbenes with good efficiency. However, attempts to synthesize certain highly substituted derivatives, such as the hexamethyl variant, have been unsuccessful .
Molecular Structure Analysis
The molecular structure of 4,4'-dimethoxystilbene has been analyzed through infrared spectra, revealing that steric hindrance affects the coplanarity of the molecule. An increase in the out-of-plane Cα-H frequency was observed with increasing steric hindrance, which also correlated with shifts in ultraviolet absorption bands. This suggests that the molecular structure is sensitive to the degree of substitution and the resulting non-planarity .
Chemical Reactions Analysis
The chemical behavior of 4,4'-dimethoxystilbene under oxidative conditions has been studied, with a focus on the electrochemical oxidation of the molecule. The study provided a detailed analysis of the products formed during the oxidation process and how aromatic substitution influences the product distribution and reaction pathways. The nature of the substituents on the aromatic rings was found to significantly affect the types of products formed, ranging from tetraaryltetrahydrofurans to dehydrotetralins and aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-dimethoxystilbene have been investigated, including its photoisomerization dynamics. Studies in different solvents, such as n-alkanes and n-alkyl alcohols, have shown that the methoxy groups influence both the barrier heights and the viscosity dependence of the isomerization process. The results indicate that the reaction's potential energy surface is strongly coupled with solvent dynamics, emphasizing the importance of microscopic friction and dielectric interactions on ultrashort time scales . Additionally, the molecular refractions of various dimethoxystilbene compounds have been measured, showing a decrease with increasing steric hindrance, which is linearly related to the oscillator strengths of the N → V transition in the stilbene chromophore .
Scientific Research Applications
Photoisomerization Dynamics
The photoisomerization dynamics of 4,4'-dimethoxystilbene have been extensively studied. Research by Zeglinski and Waldeck (1988) in various solvents such as n-alkanes and n-alkyl alcohols revealed insights into the isomerization process influenced by the methoxy group, highlighting the impact of microscopic friction and dielectric interactions on ultrashort time scales (Zeglinski & Waldeck, 1988).
Molecular Synthesis and Spectral Properties
Laarhoven, Nivard, and Havinga (2010) described the synthesis of various 4,4'-dimethoxystilbenes, studying their infrared absorption spectra and molecular refractions. This study provided insights into the influence of non-planarity in styrene and stilbene derivatives (Laarhoven, Nivard, & Havinga, 2010).
Electochemical Oxidation and Product Distribution
Hong et al. (2014) conducted a systematic study on the electrochemical oxidation of 4,4'-dimethoxystilbene. This research focused on detailed product studies and the effect of aromatic substitution on product distribution, offering insights into reaction pathways and product formation (Hong et al., 2014).
Role in Solvent Dielectric Effects
Studies by Park and Waldeck (1990) on the photoisomerization of 4,4'-dimethoxystilbene in different polar solvents revealed the significant role of solvent polarization fields and their coupling to intramolecular reaction coordinates (Park & Waldeck, 1990).
Safety And Hazards
4,4’-Dimethoxystilbene is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects . It is advised to wear protective clothing and eye protection when handling this chemical . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
properties
IUPAC Name |
1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWFCZIEFIQKRV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337089 | |
Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxystilbene | |
CAS RN |
15638-14-9, 4705-34-4 | |
Record name | Photoanethole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bianisal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p,p'-dimethoxystilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOTOANETHOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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